4-(Azetidin-3-yloxy)-1H-pyrazole
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Overview
Description
4-(Azetidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method involves the use of a nucleophilic substitution reaction where an azetidine derivative reacts with a pyrazole derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(Azetidin-3-yloxy)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yloxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-(Azetidin-3-yloxy)pyridine: Another similar compound with a pyridine ring.
2-Azetidinone derivatives: Compounds with an azetidinone ring, often used in medicinal chemistry.
Uniqueness
4-(Azetidin-3-yloxy)-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1H-pyrazole |
InChI |
InChI=1S/C6H9N3O/c1-5(2-7-1)10-6-3-8-9-4-6/h3-5,7H,1-2H2,(H,8,9) |
InChI Key |
RLBOMNINQGXJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CNN=C2 |
Origin of Product |
United States |
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